![molecular formula C19H20ClN5O2S B13997658 4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13997658.png)
4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with morpholine and pyridine rings, enhancing its chemical versatility and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes:
Nucleophilic Substitution: Starting with a thieno[3,2-d]pyrimidine derivative, a nucleophilic substitution reaction is carried out with a morpholine derivative under controlled conditions.
Chlorination: The intermediate product is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reaction: Finally, the chlorinated intermediate is coupled with a pyridine derivative in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Conducted under inert atmosphere conditions to prevent unwanted side reactions.
Substitution: Often performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-2-morpholin-4-ylpyridin-3-amine
- 2-chloro-6-(morpholin-4-yl)pyridine-4-carboxylic acid
- 5-[4-(DIMETHYLAMINO)PHENYL]-6-[(6-MORPHOLIN-4-YLPYRIDIN-3-YL)ETHYNYL]PYRIMIDIN-4-AMINE
Uniqueness
4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine stands out due to its unique thieno[3,2-d]pyrimidine core, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H20ClN5O2S |
|---|---|
Molekulargewicht |
417.9 g/mol |
IUPAC-Name |
4-[2-chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C19H20ClN5O2S/c20-19-22-14-11-15(28-17(14)18(23-19)25-5-9-27-10-6-25)13-1-2-16(21-12-13)24-3-7-26-8-4-24/h1-2,11-12H,3-10H2 |
InChI-Schlüssel |
CFGKLXSNXQAWRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC=C(C=C2)C3=CC4=C(S3)C(=NC(=N4)Cl)N5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


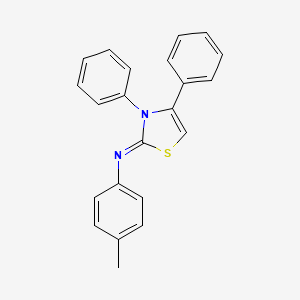
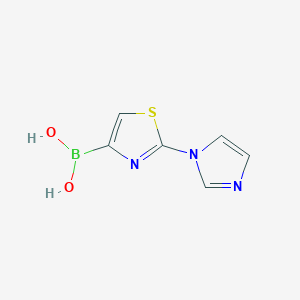

![2-Amino-7-propyl-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13997600.png)
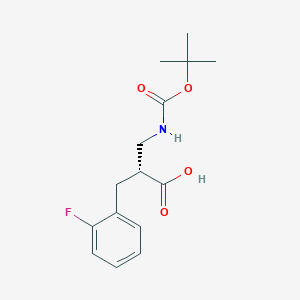
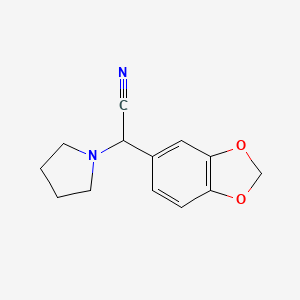
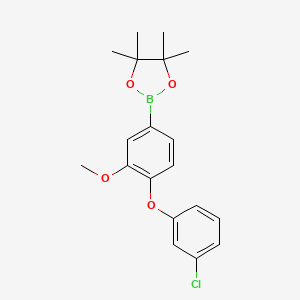

![[(2,4-Dichlorophenyl)methylidene]propanedioic acid](/img/structure/B13997643.png)
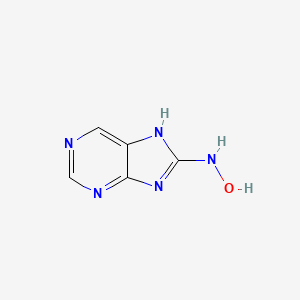

![2,5-dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13997681.png)


